伊斯塔罗昔
描述
依斯他罗昔是一种正在研发的药物,主要用于治疗急性心力衰竭。它是一种合成的类固醇衍生物,具有独特的双重作用机制,包括正性肌力和负性肌力作用。 依斯他罗昔增强心脏收缩力并促进舒张,使其成为治疗心力衰竭的有希望的候选药物 .
科学研究应用
依斯他罗昔具有广泛的科学研究应用,包括:
化学: 用作研究类固醇化学和反应机制的模型化合物。
生物学: 研究其对细胞钙处理和信号通路的影响。
医学: 主要研究其通过改善心脏收缩力和舒张来治疗急性心力衰竭的潜力。
作用机制
依斯他罗昔通过双重作用机制发挥其作用:
抑制钠钾腺苷三磷酸酶 (Na+/K+ ATPase): 这种抑制会增加细胞内钠水平,从而逆转钠钙交换器的驱动力,导致细胞内钙水平升高。这增强了心脏收缩力。
刺激肌浆网/内质网钙ATP酶亚型 2a (SERCA2a): 这种刺激会增加钙向肌浆网的隔离速度,促进心脏舒张
生化分析
Biochemical Properties
Istaroxime plays a crucial role in biochemical reactions by interacting with several key enzymes and proteins. It primarily inhibits sodium/potassium adenosine triphosphatase (Na+/K+ ATPase), leading to an increase in intracellular sodium levels. This inhibition reverses the driving force of the sodium/calcium exchanger, thereby increasing intracellular calcium levels . Additionally, Istaroxime stimulates the sarcoplasmic reticulum calcium ATPase isoform 2a (SERCA2a), enhancing calcium reuptake into the sarcoplasmic reticulum . These interactions result in improved cardiac contractility and relaxation.
Cellular Effects
Istaroxime exerts significant effects on various cell types and cellular processes. In cardiac muscle cells, it increases intracellular calcium levels, which enhances cell contraction . Istaroxime also accelerates the inactivation state of L-type calcium channels, allowing for increased calcium influx . Furthermore, it reduces the interaction between SERCA2a and phospholamban, thereby increasing the affinity of SERCA2a for cytosolic calcium . These cellular effects contribute to improved cardiac function and reduced symptoms of heart failure.
Molecular Mechanism
The molecular mechanism of Istaroxime involves its dual action on Na+/K+ ATPase and SERCA2a. By inhibiting Na+/K+ ATPase, Istaroxime increases intracellular sodium levels, which in turn reduces the driving force for the sodium/calcium exchanger, leading to increased intracellular calcium . This elevated calcium level enhances the efficacy of calcium-triggered sarcoplasmic reticulum calcium release . Additionally, Istaroxime stimulates SERCA2a, promoting rapid calcium sequestration into the sarcoplasmic reticulum . These molecular interactions result in enhanced cardiac contractility and relaxation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Istaroxime have been observed to change over time. Istaroxime has a short half-life of approximately one hour, which influences its temporal effects . Studies have shown that Istaroxime improves hemodynamic and echocardiographic parameters in the short term, making it a promising strategy for acute heart failure management
Dosage Effects in Animal Models
The effects of Istaroxime vary with different dosages in animal models. In diabetic cardiomyopathy models, a concentration of 100 nanomoles per liter of Istaroxime was found to improve intracellular calcium handling and diastolic dysfunction . Higher doses of Istaroxime have been associated with gastrointestinal intolerance and dose-related side effects . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Istaroxime is involved in metabolic pathways that regulate calcium dynamics within cardiac cells. It inhibits the Na+/K+ pump and activates SERCA2a, leading to increased intracellular calcium content and rapid calcium sequestration into the sarcoplasmic reticulum . The main metabolite of Istaroxime, PST3093, retains the pharmacodynamic properties of its parent compound and selectively stimulates SERCA2a . These metabolic pathways contribute to the overall efficacy of Istaroxime in improving cardiac function.
Transport and Distribution
Istaroxime is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. It reduces the activity of sodium-potassium adenosine triphosphatase and stimulates sarcoplasmic calcium ATPase isoform 2 reuptake function
Subcellular Localization
The subcellular localization of Istaroxime is primarily within the sarcoplasmic reticulum of cardiac muscle cells. It enhances calcium sequestration by stimulating SERCA2a and reducing the interaction between SERCA2a and phospholamban This localization is crucial for its role in improving calcium dynamics and cardiac function
准备方法
合成路线和反应条件
依斯他罗昔的合成涉及多个步骤,从雄烯二酮开始。关键步骤包括引入氨基乙氧基和形成肟。反应条件通常涉及使用有机溶剂和催化剂来促进转化。 详细的合成路线是专有的,在公开文献中没有完全公开 .
工业生产方法
依斯他罗昔的工业生产可能涉及优化合成路线以确保高产率和纯度。这包括扩大反应规模,控制反应条件,并采用结晶和色谱等纯化技术。 确切的工业方法是专有的,并且特定于制造公司 .
化学反应分析
反应类型
依斯他罗昔经历各种化学反应,包括:
氧化: 依斯他罗昔可以被氧化形成不同的衍生物。
还原: 还原反应可以改变依斯他罗昔中存在的官能团。
取代: 取代反应可以将新的官能团引入分子中.
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂,硼氢化钠等还原剂,以及用于取代反应的各种亲核试剂。 反应条件因所需转化而异,但通常涉及受控温度和pH值 .
主要形成的产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化会导致酮或羧酸的形成,而还原会产生醇或胺 .
相似化合物的比较
依斯他罗昔因其双重作用机制而独一无二。类似的化合物包括:
地高辛: 另一种正性肌力药,抑制 Na+/K+ ATPase,但不刺激 SERCA2a。
左西孟丹: 通过使肌钙蛋白 C 对钙敏感而增强心脏收缩力,但不抑制 Na+/K+ ATPase。
米力农: 一种磷酸二酯酶抑制剂,可增加细胞内环磷酸腺苷 (cAMP) 水平,从而导致钙内流增加,但不影响 SERCA2a
依斯他罗昔将 Na+/K+ ATPase 抑制和 SERCA2a 刺激相结合,使其成为治疗心力衰竭的一种独特且有希望的候选药物。
属性
IUPAC Name |
(3E,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3/c1-20-7-5-13(23-26-10-9-22)11-17(20)18(24)12-14-15-3-4-19(25)21(15,2)8-6-16(14)20/h14-17H,3-12,22H2,1-2H3/b23-13+/t14-,15-,16-,17+,20+,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYLDWFDPHRTEG-PAAYLBSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=NOCCN)CC1C(=O)CC3C2CCC4(C3CCC4=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC/C(=N\OCCN)/C[C@@H]1C(=O)C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870222 | |
Record name | Istaroxime, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Reduces the sodium-potassium adenosine triphosphatase (ATPase) activity and stimulates the sarcoplasmic calcium ATPase isoform 2 reuptake function. | |
Record name | Istaroxime | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06157 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
203737-93-3, 203738-46-9 | |
Record name | Istaroxime [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203737933 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Istaroxime, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203738469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Istaroxime | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06157 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Istaroxime, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISTAROXIME, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W40687GO3S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。